1-(4-chlorobenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine
Overview
Description
1-(4-chlorobenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine is a useful research compound. Its molecular formula is C22H19ClN4O3S and its molecular weight is 454.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.0866393 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Effects and Biological Evaluation
Antitubercular and Antileishmanial Applications : A study on 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, which shares a structural feature with the compound of interest, found potential applications in treating visceral leishmaniasis (VL). This was achieved by modifying structural features to improve solubility and safety without compromising activity against VL, highlighting the compound's potential as a first-in-class drug candidate for VL treatment (Thompson et al., 2016).
Anticancer Activities : A series of 1,2,4-triazine derivatives bearing the piperazine moiety was investigated for potential anticancer activities. Some derivatives demonstrated promising antiproliferative agents against breast cancer cells, comparing favorably with cisplatin, a well-known anticancer drug (Yurttaş et al., 2014).
Antimalarial Agents : Piperazine derivatives were synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, showing significant antiplasmodial activity. This research suggests that compounds with a piperazine moiety can be crucial in developing new antimalarial drugs (Mendoza et al., 2011).
Synthesis and Structural Analysis
Synthesis Methodologies : Research has focused on developing efficient synthesis methods for piperazine derivatives, including 1-(4-chlorobenzoyl)-4-[4-nitro-3-(2-pyridinylthio)phenyl]piperazine. These methodologies aim to enhance the yield, purity, and functionalization of piperazine-based compounds for further biological and pharmacological evaluation (Quan, 2006).
Structural Analysis of Complexes : The structural analysis of complexes formed by similar piperazine derivatives with metals like Ni(II), Zn(II), and Cd(II) has been carried out. This research aids in understanding the coordination chemistry of piperazine derivatives and their potential applications in materials science and catalysis (Prakash et al., 2014).
Herbicidal and Insecticidal Applications : Novel synthetic routes have been explored to create piperazine-2,6-diones with significant herbicidal activity. These studies open up new avenues for developing agrochemicals based on piperazine derivatives (Li et al., 2005).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S/c23-17-6-4-16(5-7-17)22(28)26-13-11-25(12-14-26)18-8-9-19(27(29)30)20(15-18)31-21-3-1-2-10-24-21/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORDNHZUDFUCLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.